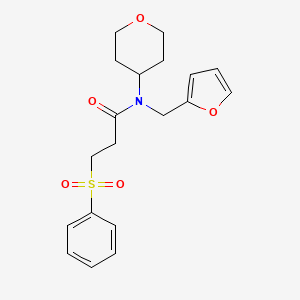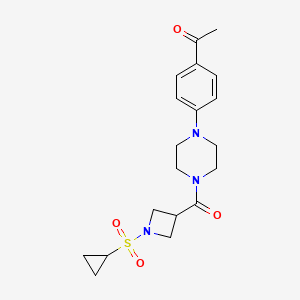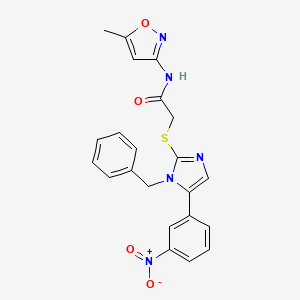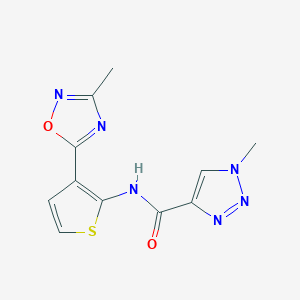
N-(furan-2-ylmethyl)-3-(phenylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-3-(phenylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as FSP and is known for its ability to inhibit certain enzymes that are involved in various biochemical pathways.
Scientific Research Applications
Synthesis and Pharmacological Activity
Research on related compounds, such as the synthesis and structure-activity relationship studies of angiotensin II antagonists, highlights the potential for N-(furan-2-ylmethyl)-3-(phenylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide and its derivatives in drug development. These studies explore the modifications of related compounds to enhance binding affinity and pharmacological activity, suggesting a similar approach could be applied to the subject compound for developing new therapeutics (Almansa et al., 1997).
Chemical Synthesis
In the realm of chemical synthesis, the versatility of related structures has been demonstrated in the preparation of furan derivatives. For example, the use of dianions derived from similar compounds for synthesizing 5-alkyl-2(5H)-furanones showcases the potential for constructing complex organic molecules, which could be instrumental in the synthesis of novel materials or bioactive molecules (Tanaka et al., 1984).
Antimicrobial Activity
The antimicrobial activity of pyrazoline derivatives synthesized from furan-containing compounds underscores the potential of N-(furan-2-ylmethyl)-3-(phenylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide in contributing to the development of new antimicrobial agents. These compounds have shown promising activity against a range of bacteria, indicating the potential for derivatives of the subject compound to serve as the basis for novel antimicrobials (Rani et al., 2015).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(furan-2-ylmethyl)-N-(oxan-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c21-19(10-14-26(22,23)18-6-2-1-3-7-18)20(15-17-5-4-11-25-17)16-8-12-24-13-9-16/h1-7,11,16H,8-10,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJYVGGOKIROHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-(phenylsulfonyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2388311.png)



![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388317.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2388326.png)




![4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde](/img/structure/B2388334.png)